Dexmecamylamine Hydrochloride
Description
Historical Context and Evolution of Nicotinic Acetylcholine (B1216132) Receptor Antagonists in Research
The journey to understanding nicotinic acetylcholine receptor (nAChR) antagonists is a foundational story in neuropharmacology. The concept of a "receptive substance" was first proposed by John Newport Langley in 1905, laying the groundwork for the identification of the first neurotransmitter receptor, the nAChR. nih.gov Early research in the mid-20th century led to the development of ganglionic blockers, a class of drugs that inhibit the action of acetylcholine at autonomic ganglia. drugbank.com
Mecamylamine (B1216088) itself was introduced in the 1950s as an antihypertensive agent. wikipedia.orgnih.gov It was one of the first orally active ganglionic blockers. nih.gov However, its use for hypertension was largely phased out due to significant side effects. nih.gov A pivotal shift in the research focus on mecamylamine occurred with the recognition of its ability to readily cross the blood-brain barrier. nih.govnih.gov This property opened the door for its use as a research tool to probe the functions of nAChRs within the central nervous system (CNS). drugbank.comnih.gov
The evolution of nAChR antagonist research has been marked by a move from non-selective agents to a more nuanced understanding of receptor subtypes. Early antagonists like tubocurarine, found in arrow poison, were instrumental in early studies of the neuromuscular junction. nih.govwikipedia.org The discovery of various nAChR subtypes, composed of different α and β subunits, highlighted the need for more selective antagonists to dissect their individual roles. nih.govoxfordre.com This has led to the development of subtype-selective antagonists, which are invaluable for teasing apart the complex functions of different nAChR subtypes in the brain. nih.gov
Rationale for Focusing on S-(+)-Mecamylamine Hydrochloride: Stereoisomer Specificity and Central Nervous System Research
Mecamylamine is a racemic mixture, meaning it is composed of two stereoisomers: S-(+)-mecamylamine and R-(-)-mecamylamine. nih.gov The focus on the S-(+) isomer in neuropharmacology research stems from key differences in how these two isomers interact with nAChRs. nih.gov
Research has shown that while both isomers act as non-competitive antagonists of neuronal nAChRs, S-(+)-mecamylamine dissociates more slowly from certain nAChR subtypes, such as α4β2 and α3β4, compared to the R-(-) enantiomer. wikipedia.orgnih.gov This slower "off-rate" suggests that S-(+)-mecamylamine may produce a more prolonged inactivation of these neuronal receptors. nih.gov
Furthermore, some studies have indicated that the R-(-) isomer may be more potent at muscle-type nAChRs. nih.gov This has led to the hypothesis that S-(+)-mecamylamine might be preferable for therapeutic applications targeting the CNS, as it could potentially offer a better balance of efficacy at neuronal receptors with reduced peripheral side effects associated with muscle-type receptor blockade. nih.gov The ability of mecamylamine, and by extension its isomers, to cross the blood-brain barrier is a critical factor in its utility for CNS research, allowing for the investigation of its effects on various neurological and psychiatric conditions. nih.govnih.govmedchemexpress.commedchemexpress.com
Table 1: Differential Properties of Mecamylamine Stereoisomers
| Property | S-(+)-Mecamylamine | R-(-)-Mecamylamine |
|---|---|---|
| Dissociation Rate from α4β2 and α3β4 nAChRs | Slower | Faster |
| Potency at Muscle-Type nAChRs | Less Potent | More Potent |
| Primary Research Focus | Central Nervous System | Peripheral Nervous System |
Current Research Paradigms and Unanswered Questions Regarding S-(+)-Mecamylamine Hydrochloride
Current research involving S-(+)-Mecamylamine hydrochloride is multifaceted, exploring its potential in understanding and potentially treating a range of neuropsychiatric disorders. Studies have investigated its role in addiction, depression, and cognitive function. nih.govnih.gov For instance, research has explored its antidepressant-like effects and its ability to modulate the activity of neuronal nicotinic receptors. nih.govmedchemexpress.com
Despite the progress, several key questions remain unanswered. A significant area of ongoing investigation is the precise mechanism by which S-(+)-mecamylamine exerts its effects on different nAChR subtypes. While it is known to be a non-competitive antagonist, the nuances of its interaction with the various receptor subunit combinations are still being elucidated. nih.govnih.gov
Another area of active research is the potential for S-(+)-mecamylamine to act as a positive allosteric modulator at certain nAChR subtypes under specific conditions, which could have significant implications for its therapeutic application. nih.gov Furthermore, while in vitro studies have highlighted differences between the stereoisomers, more in vivo research is needed to fully understand how these differences translate to physiological and behavioral outcomes. nih.gov The complex interplay between S-(+)-mecamylamine, nAChR subtypes, and various neurotransmitter systems continues to be a rich area for future research.
Table 2: Key Research Areas and Unanswered Questions for S-(+)-Mecamylamine Hydrochloride
| Research Area | Key Findings | Unanswered Questions |
|---|---|---|
| Depression | S-(+)-Mecamylamine has shown antidepressant-like effects in preclinical models. nih.gov | What are the specific nAChR subtypes and neural circuits involved in its antidepressant effects? |
| Addiction | Mecamylamine can reduce the reinforcing effects of nicotine (B1678760) and other substances of abuse. nih.gov | What is the long-term efficacy and safety of S-(+)-mecamylamine in addiction treatment? |
| Cognition | Mecamylamine can affect cognitive processes such as information processing speed. nih.gov | How does S-(+)-mecamylamine differentially impact various cognitive domains? |
| Receptor Pharmacology | S-(+)-Mecamylamine exhibits stereospecific interactions with nAChR subtypes. nih.gov | What is the full spectrum of its activity, including potential allosteric modulation, at different nAChR subtypes? |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R,2S,4S)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVZBNCYEICAQP-GSTSRXQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CC[C@@H](C2)C1(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107596-30-5 | |
| Record name | Dexmecamylamine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107596305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S,4S)-N,2,3,3-tetramethyl-bicyclo[2.2.1]heptan-2-amine, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXMECAMYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3079LM7E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms of Action of S + Mecamylamine Hydrochloride
Noncompetitive Antagonism of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
S-(+)-Mecamylamine acts as a noncompetitive antagonist at nAChRs, meaning it does not directly compete with the endogenous neurotransmitter acetylcholine for its binding site. nih.govnih.gov Instead, it is understood to bind to a site within the ion channel pore of the receptor. nih.gov This binding action physically obstructs the flow of ions, thereby preventing the depolarization of the postsynaptic membrane and inhibiting the propagation of the nerve impulse.
This mechanism is often described as an "open channel blockade." For the antagonist to exert its effect, the nAChR channel must first be opened by an agonist like acetylcholine. Once open, S-(+)-Mecamylamine can enter and bind within the pore. nih.gov This interaction is characterized by a slow dissociation rate, leading to a prolonged inhibition of the receptor's function. wikipedia.org
Interaction with nAChR Subtypes: Preferential Activity and Selectivity
| nAChR Subtype | IC50 Value |
| α3β4 | 640 nM abcam.comcaymanchem.com |
| α4β2 | 2.5 µM abcam.com |
| α3β2 | 3.6 µM abcam.com |
| α7 | 6.9 µM abcam.com |
S-(+)-Mecamylamine demonstrates a notable affinity for the α3β4 nAChR subtype. caymanchem.com This subtype is predominantly found in the autonomic ganglia, which aligns with the historical use of mecamylamine (B1216088) as a ganglionic blocker for hypertension. acs.org The S-(+)-enantiomer dissociates more slowly from α3β4 receptors compared to the R-(-)-enantiomer, contributing to its potent antagonist activity at this subtype. wikipedia.org
The α4β2 nAChR subtype is the most abundant nicotinic receptor in the brain and is a significant target for S-(+)-Mecamylamine. nih.govnih.gov The antidepressant and anxiolytic effects observed in preclinical studies are thought to be mediated, at least in part, by the antagonism of α4β2 nAChRs. nih.gov Similar to its action on the α3β4 subtype, S-(+)-Mecamylamine dissociates more slowly from α4β2 receptors than its R-(-) counterpart. wikipedia.org
S-(+)-Mecamylamine also interacts with the α3β2 nAChR subtype, although its inhibitory potency is less pronounced compared to its effects on the α3β4 subtype. abcam.com The functional significance of this interaction is an area of ongoing research.
Emerging evidence suggests that the α4β2 nAChR exists in two functionally distinct states: a high-sensitivity (HS) and a low-sensitivity (LS) form, which differ in their stoichiometry and affinity for agonists. nih.govacs.org S-(+)-Mecamylamine has been reported to exhibit differential effects on these two forms. It acts as a more effective antagonist at the LS α4β2 nAChRs. nih.govacs.org In contrast, it has been observed to function as a positive allosteric modulator at HS α4β2 nAChRs, which may contribute to some of its complex pharmacological effects. nih.gov
| α4β2 nAChR Subform | Effect of S-(+)-Mecamylamine |
| Low-Sensitivity (LS) | More efficacious antagonist nih.govacs.org |
| High-Sensitivity (HS) | Positive allosteric modulator nih.gov |
Modulatory Effects on Other nAChR Subtypes
While S-(+)-Mecamylamine is a broad-spectrum nAChR antagonist, its modulatory effects exhibit a degree of subtype specificity. nih.govnih.gov Notably, it demonstrates differential actions on the high and low sensitivity isoforms of the α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain. S-(+)-Mecamylamine acts as a positive allosteric modulator of high-sensitivity α4β2 nAChRs. nih.govmdpi.com In contrast, it functions as a more effective inhibitor of low-sensitivity α4β2 nAChRs when compared to its R-(-) counterpart. nih.gov Research also suggests that S-(+)-Mecamylamine may be more potent at inhibiting neuronal nAChRs as opposed to neuromuscular-type nAChRs, where the R-(-)-enantiomer appears to be more sensitive. nih.govnih.gov
| nAChR Subtype | Modulatory Effect of S-(+)-Mecamylamine |
| High Sensitivity α4β2 | Positive Allosteric Modulator nih.govmdpi.com |
| Low Sensitivity α4β2 | More efficacious blocker than R-(-)-mecamylamine nih.gov |
| Neuronal nAChRs | More effective inhibitor compared to neuromuscular-type nAChRs nih.gov |
| Neuromuscular-type nAChRs | Less sensitive compared to R-(-)-mecamylamine nih.govnih.gov |
Binding Site Characterization and Molecular Interactions
The inhibitory action of S-(+)-Mecamylamine at nAChRs is primarily attributed to its binding within the ion channel of the receptor, a mechanism distinct from competitive antagonists that bind to the acetylcholine binding site. nih.gov
High-resolution nuclear magnetic resonance (NMR) studies have revealed that S-(+)-Mecamylamine interacts with specific residues within the transmembrane domain (TMD) of the human α4β2 nAChR. nih.govacs.org These interactions are crucial for its channel-blocking activity. The binding involves van der Waals contacts and electrostatic interactions with amino acid residues lining the pore of the ion channel. nih.govacs.org
Research has identified both luminal (within the ion channel) and nonluminal (outside the ion channel) binding sites for S-(+)-Mecamylamine within the α4β2-TMD. nih.govacs.org
Luminal Sites : S-(+)-Mecamylamine has been shown to interact with luminal sites near both the cytoplasmic and extracellular ends of the ion channel. nih.govacs.org At a site near the cytoplasmic mouth (L1), it forms van der Waals contacts with the backbones of β2-Gly238 and α4-Gly244 and an electrostatic interaction with α4-Glu242. nih.gov Near the extracellular mouth (L2), interactions with β2-Lys260 have been observed. acs.org
Nonluminal Sites : In addition to its interactions within the channel pore, S-(+)-Mecamylamine also binds to nonluminal sites. These include an intersubunit site located at the boundary of the transmembrane helices of adjacent α4 and β2 subunits. nih.govacs.org
The action of S-(+)-Mecamylamine extends beyond simple pore blockade to include allosteric modulation of nAChR function. nih.govmdpi.com Allosteric modulators bind to sites on the receptor that are topographically distinct from the orthosteric (agonist-binding) sites. mdpi.com In the case of high-sensitivity α4β2 nAChRs, S-(+)-Mecamylamine acts as a positive allosteric modulator, meaning it can enhance the receptor's response to an agonist. nih.govmdpi.com This complex mechanism, where a compound can act as both an antagonist at some receptor subtypes and a positive modulator at others, underscores the intricate nature of its pharmacological effects. nih.gov
Stereoselective Interactions with nAChR Subtypes
The stereochemistry of mecamylamine plays a significant role in its interaction with nAChR subtypes. S-(+)-Mecamylamine and R-(-)-mecamylamine exhibit different pharmacological profiles, indicating stereoselective binding and effects. nih.govnih.govnih.gov For instance, S-(+)-Mecamylamine is reported to be more effective in inhibiting low-sensitivity α4β2 nAChRs than its R-(-) enantiomer. nih.gov Conversely, neuromuscular-type nAChRs appear to be more sensitive to R-(-)-mecamylamine. nih.govnih.gov
| nAChR Subtype | S-(+)-Mecamylamine | R-(-)-Mecamylamine |
| Low Sensitivity α4β2 | More efficacious inhibitor nih.gov | Less efficacious inhibitor nih.gov |
| Neuromuscular-type | Less sensitive nih.govnih.gov | More sensitive nih.govnih.gov |
The stereoselectivity of mecamylamine is further evident in its dissociation kinetics from different nAChR subtypes. Studies have shown that S-(+)-Mecamylamine dissociates more slowly from human α4β2 and α3β4 receptors compared to R-(-)-mecamylamine. wikipedia.orgnih.gov This slower "off-rate" suggests a more prolonged inhibitory effect at these specific neuronal receptor subtypes, which may contribute to its distinct therapeutic and side-effect profile. nih.gov This prolonged channel blockade by the S-(+) isomer could lead to a more sustained inactivation of neuronal nAChRs in a clinical setting. nih.gov
Comparison with R-(-)-Mecamylamine in Receptor Binding and Function
S-(+)-Mecamylamine hydrochloride and its enantiomer, R-(-)-mecamylamine, exhibit distinct differences in their interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system. These stereoisomers show different profiles in both their binding characteristics and their functional effects on the receptor.
Research utilizing nuclear magnetic resonance (NMR), molecular docking, and radioligand binding has revealed that while the interactions of both enantiomers with the human α4β2 nAChR transmembrane domain are similar in some respects, key differences exist. acs.org For instance, S-(+)-mecamylamine interacts with specific residues at the luminal sites of the receptor that differ from those preferred by the R-(-)-enantiomer. acs.org Specifically, at one of the luminal sites (L2), S-(+)-mecamylamine interacts with β2-Lys260, whereas R-(-)-mecamylamine favors α4-Glu266 at the same position. acs.org These subtle differences in binding orientation and interacting residues contribute to their varied pharmacological profiles.
Functionally, the two enantiomers can have opposing effects on different isoforms of the α4β2 nAChR. The α4β2 nAChR exists in two stoichiometries: a high-sensitivity (HS) isoform, typically (α4)2(β2)3, and a low-sensitivity (LS) isoform, typically (α4)3(β2)2. nih.gov S-(+)-mecamylamine has been shown to be more effective than R-(-)-mecamylamine at inhibiting the low-sensitivity α4β2 nAChRs. nih.govnih.gov Conversely, S-(+)-mecamylamine acts as a positive allosteric modulator of the high-sensitivity α4β2 nAChRs, potentiating agonist-induced activation, while R-(-)-mecamylamine inhibits these receptors. nih.govnih.gov This stereoselective action suggests that S-(+)-mecamylamine is the preferred isomer for selectively activating the high-sensitivity receptors while being more effective at suppressing the function of the low-sensitivity receptors. nih.gov
While some studies have reported no significant differences in the affinity of the two enantiomers for inhibiting [3H]-mecamylamine binding to rat whole brain membranes, other research highlights significant differences in their dissociation rates from the receptors. nih.govnih.gov S-(+)-mecamylamine appears to dissociate more slowly from α4β2 and α3β4 receptors compared to R-(-)-mecamylamine. nih.govwikipedia.org This slower off-rate could lead to a more prolonged inhibition of these neuronal receptors in a therapeutic context. nih.gov Additionally, muscle-type nAChRs appear to be more sensitive to R-(-)-mecamylamine, suggesting that S-(+)-mecamylamine might offer a better side-effect profile by being more selective for neuronal nAChRs. nih.govnih.gov
Table 1: Comparison of S-(+)-Mecamylamine and R-(-)-Mecamylamine at α4β2 nAChRs
| Feature | S-(+)-Mecamylamine | R-(-)-Mecamylamine |
|---|---|---|
| Binding at Luminal Site (L2) | Interacts with β2-Lys260 acs.org | Interacts with α4-Glu266 acs.org |
| High-Sensitivity (HS) α4β2 nAChRs | Positive allosteric modulator nih.govnih.gov | Inhibitor nih.gov |
| Low-Sensitivity (LS) α4β2 nAChRs | More effective inhibitor nih.govnih.gov | Less effective inhibitor nih.govnih.gov |
| Dissociation Rate (α4β2 & α3β4) | Slower nih.govwikipedia.org | Faster nih.gov |
| Muscle-Type nAChRs | Less sensitive nih.govnih.gov | More sensitive nih.govnih.gov |
Beyond nAChR Antagonism: Interactions with Other Neurotransmitter Systems
The pharmacological profile of S-(+)-mecamylamine hydrochloride extends beyond its primary action as a nicotinic acetylcholine receptor antagonist. It also modulates several other key neurotransmitter systems in the brain, which likely contributes to its complex therapeutic and side-effect profile.
S-(+)-Mecamylamine's interaction with the glutamatergic system is a significant aspect of its mechanism of action. Studies have shown that the cholinergic effects of nAChR agonists are necessarily mediated by glutamatergic mechanisms. jneurosci.org Mecamylamine has been found to inhibit MK-801 binding to NMDA receptors, although this occurs at higher concentrations than those required for its effects on nAChRs. nih.gov More specifically, S-(+)-mecamylamine can act as a positive allosteric modulator at high-sensitivity α4β2 nAChRs located on glutamate (B1630785) terminals, which leads to an enhancement of spontaneous excitatory postsynaptic currents (sEPSCs) in serotonin (B10506) neurons. nih.gov This suggests that S-(+)-mecamylamine can facilitate glutamate release in certain brain regions. The activation of cortical glutamatergic synapses can also be triggered by presynaptic nAChRs, an action that would be modulated by mecamylamine. nih.gov
S-(+)-Mecamylamine also influences the GABAergic system, the primary inhibitory neurotransmitter system in the brain. Research indicates that mecamylamine can decrease the frequency of GABAergic spontaneous inhibitory postsynaptic currents. bohrium.com This effect is thought to be mediated by the blockade of α7 nAChRs located on GABAergic terminals. nih.gov By reducing GABAergic inhibition, S-(+)-mecamylamine can lead to a net excitatory effect in certain neural circuits. This modulation of GABAergic interneurons is believed to play a role in the potential antidepressant effects of cholinergic antagonists. frontiersin.org
There is substantial evidence for the interaction of S-(+)-mecamylamine with the serotonergic system. It has been demonstrated that S-(+)-mecamylamine is more effective than R-(-)-mecamylamine in increasing the firing rate of serotonin (5-HT) neurons in the dorsal raphe nucleus (DRN). nih.gov This effect is linked to its ability to enhance glutamate release and subsequently excite 5-HT neurons. nih.gov Furthermore, mecamylamine has been identified as a potent competitive inhibitor of binding to serotonin type 3 receptors (5-HT3Rs), acting as a 5-HT3R antagonist. nih.gov This interaction is significant as 5-HT3Rs are involved in various physiological and pathological processes, and this finding suggests that some of the effects previously attributed solely to nAChR antagonism may also involve the 5-HT3R system. nih.gov
The dopaminergic system is another key target for the modulatory effects of S-(+)-mecamylamine. Mecamylamine inhibits the release of dopamine (B1211576) that results from the activation of nAChRs. nih.gov Studies have shown that mecamylamine can inhibit dopamine release from both striatal and mesolimbic dopaminergic neurons. nih.gov This action is particularly relevant in the context of nicotine (B1678760) dependence and withdrawal. For instance, mecamylamine-precipitated nicotine withdrawal is associated with a significant decrease in dopamine release in the central nucleus of the amygdala. nih.gov Nicotine itself increases dopamine release, an effect that is inhibited by mecamylamine. researchgate.net The interaction with the dopaminergic system is a critical component of mecamylamine's effects on reward, motivation, and addiction-related behaviors.
Table 2: Summary of S-(+)-Mecamylamine Hydrochloride Interactions with Other Neurotransmitter Systems
| Neurotransmitter System | Mechanism of Interaction | Functional Outcome |
|---|---|---|
| Glutamatergic | Positive allosteric modulation of presynaptic α4β2 nAChRs on glutamate terminals. nih.gov | Enhancement of glutamate release. nih.gov |
| GABAergic | Blockade of α7 nAChRs on GABAergic terminals. nih.gov | Decrease in GABA-mediated inhibitory currents. nih.gov |
| Serotonergic (5-HT) | Excitation of 5-HT neurons via enhanced glutamate release; nih.gov antagonism of 5-HT3 receptors. nih.gov | Increased firing rate of 5-HT neurons. nih.gov |
| Dopaminergic | Inhibition of nAChR-mediated dopamine release. nih.govnih.gov | Decreased dopamine release in various brain regions. nih.gov |
Preclinical Research on S + Mecamylamine Hydrochloride in Neurological and Psychiatric Disorders
Substance Use Disorders
Nicotine (B1678760) Addiction and Dependence
Preclinical research has extensively utilized mecamylamine (B1216088) to understand the role of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the reinforcing and behavioral effects of nicotine. nih.gov
Intravenous self-administration is a standard preclinical model to evaluate the reinforcing properties of drugs like nicotine. nih.gov Numerous studies have demonstrated that mecamylamine can dose-dependently decrease intravenous nicotine self-administration in animal models. nih.gov This suggests that blocking nAChRs with mecamylamine reduces the reinforcing effects of nicotine, making the animal less motivated to self-administer the drug. nih.gov However, in human studies, mecamylamine has been observed to acutely increase intravenous nicotine self-administration, suggesting that in nicotine-dependent subjects, the attenuation of nicotine's effects by the antagonist leads to a compensatory increase in intake. escholarship.org
| Animal Model | Effect of Mecamylamine on Nicotine Self-Administration | Reference |
| Rats | Dose-dependent decrease | nih.gov |
| Rats | Inhibition of nicotine and cigarette smoke extract self-administration | cij.gob.mx |
The rewarding effects of nicotine are a key factor in the development and maintenance of addiction. Preclinical models such as conditioned place preference (CPP) are used to assess these effects. In the CPP paradigm, an environment is paired with the drug, and if the drug is rewarding, the animal will spend more time in that environment. Pretreatment with mecamylamine has been shown to block the acquisition of nicotine-induced conditioned place preference. nih.govnih.gov This indicates that the rewarding properties of nicotine are mediated by the activation of nAChRs, which are effectively blocked by mecamylamine. nih.gov Furthermore, mecamylamine has been found to attenuate the reinstatement of nicotine CPP, suggesting a potential role in preventing relapse. nih.gov
| Preclinical Model | Effect of Mecamylamine on Nicotine Rewarding Effects | Reference |
| Conditioned Place Preference (CPP) | Blocks acquisition of nicotine-induced CPP | nih.govnih.gov |
| Conditioned Place Preference (CPP) | Attenuates reinstatement of nicotine CPP | nih.gov |
| Conditioned Taste Avoidance | Blocks nicotine's rewarding properties, preventing conditioned taste aversion | nih.gov |
Drug discrimination studies in animals are used to assess the subjective effects of a drug. In this paradigm, animals are trained to recognize the internal cues associated with a particular drug. Preclinical studies have consistently shown that mecamylamine blocks the discriminative stimulus effects of nicotine. nih.govnih.gov This blockade is not typically overcome by increasing the dose of nicotine, highlighting the potent antagonist effects of mecamylamine at nAChRs. nih.gov Interestingly, in rhesus monkeys continuously treated with nicotine, a smaller dose of mecamylamine was required to establish it as a discriminative stimulus compared to nicotine-naïve monkeys. nih.gov
| Animal Model | Effect of Mecamylamine on Nicotine Discriminative Stimulus | Reference |
| Rats | Consistently blocks the discriminative effects of nicotine | nih.gov |
| Rhesus Monkeys | Antagonizes the discriminative stimulus effects of nicotine | nih.gov |
| Rhesus Monkeys (nicotine-treated) | Increased potency of mecamylamine to produce discriminative stimulus effects | nih.gov |
Chronic nicotine exposure leads to neuroadaptations that result in a withdrawal syndrome upon cessation of the drug. In preclinical models, nicotine withdrawal can be precipitated by administering an nAChR antagonist like mecamylamine to nicotine-dependent animals. nih.gov This precipitated withdrawal is characterized by both somatic (e.g., shakes, tremors) and affective (e.g., anxiety-like behavior) signs. nih.govresearchgate.net The ability of mecamylamine to precipitate withdrawal confirms the crucial role of nAChR function in the state of nicotine dependence. nih.gov Studies have shown that inhibiting projections from the interpeduncular nucleus to the laterodorsal tegmental nucleus can reduce the behavioral and physiological effects of mecamylamine-precipitated nicotine withdrawal in mice. escholarship.org
| Animal Model | Effect of Mecamylamine on Nicotine Withdrawal | Reference |
| Rodents | Precipitates somatic and affective signs of withdrawal in nicotine-dependent animals | nih.gov |
| Mice | Mecamylamine-precipitated withdrawal is associated with increased anxiety-like behavior and somatic signs | researchgate.net |
| Rats | Administration of mecamylamine to nicotine-dependent rats elicits robust somatic withdrawal signs | iums.ac.ir |
Alcohol Use Disorder
There is a significant body of preclinical evidence suggesting an interaction between the nicotinic and alcohol systems, which share common neurobiological pathways. Preclinical studies have shown that mecamylamine can reduce alcohol consumption in animal models. For instance, systemic administration of mecamylamine has been found to decrease operant oral self-administration of ethanol (B145695) and block the increase in alcohol consumption that occurs after a period of deprivation. Furthermore, direct injection of mecamylamine into the nucleus accumbens, a key brain region in the reward pathway, has been shown to reduce ethanol self-administration. These findings suggest that nAChRs are involved in the reinforcing effects of alcohol and that blocking these receptors with mecamylamine can modulate alcohol-seeking behavior.
| Animal Model | Effect of Mecamylamine on Alcohol-Related Behaviors | Reference |
| Mice (C57BL/6J) | Reduces ethanol self-administration | |
| Rats | Reduces operant oral ethanol self-administration | |
| Rats | Blocks deprivation-induced increase in alcohol consumption | |
| Rats (Intra-accumbens administration) | Reduces ethanol self-administration |
Other Substance Abuse (e.g., Cocaine, MDPV)
The potential therapeutic utility of mecamylamine extends to other substances of abuse, with preclinical studies investigating its effects on cocaine and synthetic cathinones like 3,4-Methylenedioxypyrovalerone (MDPV).
Cocaine: Research on mecamylamine's interaction with cocaine has yielded varied results. Some studies in rats indicate that pretreatment with mecamylamine can reduce cocaine self-administration iums.ac.iriums.ac.irresearchgate.net. However, other studies, particularly in rhesus monkeys, found that mecamylamine did not significantly alter the discriminative stimulus effects of cocaine, which are a proxy for the drug's subjective effects nih.gov. These discrepancies may be related to differences in species, experimental procedures, or the specific behavioral aspect being measured.
MDPV: In contrast, the effects on the synthetic cathinone MDPV appear more straightforward. Preclinical studies show that MDPV self-administration leads to a potentiation of brain reward function nih.gov. Pretreatment with mecamylamine effectively decreases the self-administration of MDPV and completely prevents the drug's reward-enhancing effects nih.gov. This suggests that nicotinic acetylcholine receptors are a critical component in the reinforcing properties of MDPV nih.gov.
Table 3: Effects of Mecamylamine on Other Substances of Abuse
| Substance | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Cocaine | Rats | Reduced cocaine self-administration. | iums.ac.iriums.ac.irresearchgate.net |
| Cocaine | Rhesus Monkeys | Did not significantly alter the discriminative stimulus effects of cocaine. | nih.gov |
| MDPV | Rats | Decreased self-administration and prevented the reward-enhancing effects of MDPV. | nih.gov |
Mood Disorders
Preclinical and clinical observations have suggested that modulating central nicotinic acetylcholine receptors may offer a novel approach for treating mood disorders nih.gov. S-(+)-Mecamylamine (also known as TC-5214) in particular has been investigated for its potential antidepressant properties.
S-(+)-Mecamylamine demonstrates positive effects in multiple animal models of depression and anxiety nih.gov. Studies have shown that S-(+)-Mecamylamine possesses distinct pharmacological properties from the R-(-)-enantiomer, manifesting as greater potency and efficacy in these models nih.govnih.gov. Mechanistically, S-(+)-Mecamylamine is more effective at increasing the firing rate of serotonin (B10506) neurons in the dorsal raphe nucleus, a key area for mood regulation nih.gov. It acts as a positive allosteric modulator at certain α4β2 nAChRs on glutamate (B1630785) terminals, which enhances the excitatory signals to serotonin neurons nih.gov.
The Forced Swim Test (FST) is a standard preclinical assay used to screen for antidepressant-like activity nih.govfrontiersin.org. In this test, animals are placed in an inescapable container of water, and the duration of immobility is measured; a reduction in immobility is interpreted as an antidepressant-like effect nih.govyoutube.com.
S-(+)-Mecamylamine (TC-5214) has been shown to be active in the FST in rats and in the behavioral despair test in mice nih.gov. Studies comparing different mouse strains have found that the effects of mecamylamine in the FST can be strain-dependent. For example, mecamylamine increased active behaviors like swimming in NMRI and BALB/c mice, but not in C57BL/6J mice, indicating a genetic influence on its antidepressant-like profile nih.gov. These findings support a role for nAChR antagonism in producing antidepressant effects nih.govnih.govresearchgate.net.
Table 4: Antidepressant-Like Effects of S-(+)-Mecamylamine in the Forced Swim Test (FST)
| Animal Model | Test | Key Finding | Reference |
|---|---|---|---|
| Rats | Forced Swim Test | TC-5214 (S-(+)-Mecamylamine) was active, indicating an antidepressant-like effect. | nih.gov |
| Mice | Behavioral Despair Test | TC-5214 (S-(+)-Mecamylamine) was active in this model of depression. | nih.gov |
| NMRI and BALB/c Mice | Forced Swim Test | Mecamylamine increased swim distance, an antidepressant-like effect. | nih.gov |
| C57BL/6J Mice | Forced Swim Test | Mecamylamine did not significantly increase swim distance. | nih.gov |
Antidepressant-Like Effects in Animal Models
Tail Suspension Test
The tail suspension test is a widely utilized behavioral paradigm in preclinical research to screen for potential antidepressant effects of novel compounds. frontiersin.org In this test, mice are suspended by their tails, and the duration of immobility is measured. frontiersin.org A reduction in immobility time is indicative of an antidepressant-like effect. frontiersin.org
Preclinical studies have demonstrated that mecamylamine, a non-selective nicotinic acetylcholine receptor (nAChR) antagonist, exhibits antidepressant-like properties in the tail suspension test. nih.govresearchgate.netnih.gov Specifically, research has shown that mecamylamine can decrease the time spent immobile in this test. nih.govresearchgate.net The S-(+)-enantiomer of mecamylamine, also known as TC-5214, has been investigated for its distinct pharmacological properties. nih.gov Studies involving knockout mice have suggested that the antidepressant activity of mecamylamine in models like the tail suspension test requires the presence of both α4β2 and α7 nicotinic receptor subtypes. nih.gov While some studies have shown the racemate of mecamylamine to be effective, others have noted that the S-(+)-enantiomer is largely responsible for the observed antidepressant activity. nih.gov Interestingly, the effects of mecamylamine in the tail suspension test can be strain-dependent in mice, with significant effects observed in NMRI mice, for example. nih.govresearchgate.net
Table 1: Effects of Mecamylamine in the Mouse Tail Suspension Test (mTST)
| Compound | Species/Strain | Effect | Citation |
|---|---|---|---|
| Mecamylamine | Mice | Decreased immobility | nih.govresearchgate.net |
| Mecamylamine | NMRI Mice | Decreased immobility | nih.govresearchgate.net |
| S-(+)-Mecamylamine (TC-5214) | Mice | Contributes significantly to the antidepressant activity of racemic mecamylamine | nih.gov |
Anxiolytic-Like Effects in Animal Models
S-(+)-Mecamylamine Hydrochloride has been evaluated in several animal models to determine its potential anxiolytic-like effects. These models are designed to elicit anxiety-related behaviors in rodents, which can be modulated by pharmacologically active compounds.
The social interaction test assesses the social behavior of rodents, where a decrease in social engagement is interpreted as a sign of anxiety. In this paradigm, S-(+)-Mecamylamine (TC-5214) has demonstrated anxiolytic-like effects in rats. nih.gov At low doses, it was found to be active in a model of generalized anxiety disorder. nih.gov Racemic mecamylamine has also shown anxiolytic effects in the social interaction test. nih.govnih.gov The effects of nicotine on social behaviors are complex and can be dose-dependent, with low doses sometimes increasing social interaction. researchgate.net
The light/dark chamber paradigm is another common model for assessing anxiety-like behavior in rodents. conductscience.comcreative-biolabs.comconductscience.com The test is based on the innate aversion of rodents to brightly lit, open areas and their natural preference for dark, enclosed spaces. conductscience.comcreative-biolabs.comconductscience.com Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between the two chambers. creative-biolabs.com
S-(+)-Mecamylamine (TC-5214) has shown activity in the light/dark chamber paradigm in rats, suggesting anxiolytic properties. nih.gov It was found to be effective at a low dose, reversing the anxiety-like behavior associated with being in an aversive, brightly lit environment. nih.gov The dose-response to TC-5214 in this model has been observed to be biphasic, exhibiting an "inverted U" shape, a phenomenon sometimes seen with nicotinic compounds. nih.gov
The elevated plus maze is a widely used behavioral assay for anxiety. The maze consists of two open arms and two enclosed arms, and anxiolytic compounds are expected to increase the time spent in the open arms. While racemic mecamylamine has shown anxiolytic effects in some studies using the elevated plus maze, other research indicates that neither mecamylamine nor its enantiomers, including S-(+)-Mecamylamine (TC-5214), were active in this particular test. nih.govnih.gov This suggests that the anxiolytic-like effects of S-(+)-Mecamylamine may be model-dependent and that the elevated plus maze may assess a different aspect of anxiety compared to the social interaction and light/dark chamber tests. nih.gov
Table 2: Anxiolytic-Like Effects of S-(+)-Mecamylamine (TC-5214) in Animal Models
| Behavioral Paradigm | Species | Effect of S-(+)-Mecamylamine (TC-5214) | Citation |
|---|---|---|---|
| Social Interaction | Rats | Active at low doses, suggesting anxiolytic effects | nih.gov |
| Light/Dark Chamber | Rats | Active at low doses, reversing anxiety-like behavior | nih.gov |
| Elevated Plus Maze | Not specified | Inactive | nih.gov |
Underlying Neurobiological Mechanisms for Mood Modulation
The mood-modulating effects of S-(+)-Mecamylamine Hydrochloride are believed to be mediated through its action as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) in the central nervous system. nih.govnih.gov These receptors are widely distributed throughout the brain and are involved in the regulation of various neurotransmitter systems implicated in mood and anxiety. nih.govnih.gov
One of the primary mechanisms of action for mecamylamine is the blockade of the ion channel of nAChRs when it is in the open state. nih.gov While it is considered a non-selective antagonist, it does exhibit some differences in sensitivity across various nAChR subtypes. nih.govnih.gov The antidepressant and anxiolytic effects of S-(+)-Mecamylamine are likely attributable to its antagonist activity at the α4β2 nAChRs, which are a predominant subtype in the brain. nih.gov
Furthermore, nAChRs are located on dopaminergic neurons in key brain regions such as the ventral tegmental area and the substantia nigra. nih.gov By antagonizing these receptors, mecamylamine can inhibit the release of dopamine (B1211576) and decrease its metabolism in areas like the nucleus accumbens. nih.gov This modulation of the dopaminergic system is a crucial aspect of its potential therapeutic effects in mood disorders. nih.gov Additionally, mecamylamine has been shown to abolish the stress-induced release of adrenocorticotropic hormone (ACTH) and corticosterone at low doses, suggesting an interaction with the neuroendocrine stress response system. nih.gov
Molecular and Cellular Research on S + Mecamylamine Hydrochloride
In Vitro Studies on Receptor Subtype Sensitivity
In vitro research has been fundamental in characterizing the efficacy, potency, and kinetics of S-(+)-Mecamylamine Hydrochloride at various nAChR subtypes. These studies typically utilize expression systems to isolate and examine specific receptor combinations.
S-(+)-Mecamylamine acts as a non-competitive antagonist at a range of human neuronal nAChR subtypes. nih.gov Studies evaluating its inhibitory concentration (IC50) reveal varying sensitivities across different receptor combinations. While racemic mecamylamine (B1216088) is a known inhibitor of multiple nAChR subtypes, research into its individual stereoisomers has sought to identify any pharmacological distinctions. abcam.com
Investigations have shown that while there is little difference in the IC50 values between S-(+)-mecamylamine and its R-(-) isomer for inhibiting a given receptor subtype, significant differences exist in their dissociation kinetics. nih.gov Specifically, S-(+)-Mecamylamine appears to dissociate more slowly from human α4β2 and α3β4 receptors compared to the R-(-) isomer. nih.govwikipedia.org This slower off-rate suggests that for these subtypes, S-(+)-Mecamylamine may produce a more prolonged inhibition at equilibrium. nih.gov
Consistent with studies on the racemate, receptors containing the β4 subunit are generally the most sensitive to mecamylamine inhibition. nih.gov For instance, the IC50 value for racemic mecamylamine at the α3β4 subtype has been reported to be 640 nM, which is significantly lower than for other subtypes like α4β2 (2.5 µM), α3β2 (3.6 µM), and α7 (6.9 µM). abcam.com While a direct potentiation of high-sensitivity α4β2 receptors by S-(+)-mecamylamine has been reported in some cell culture experiments, this effect was not replicated in Xenopus oocyte expression systems. nih.govresearchgate.net
Table 1: Inhibitory Potency (IC50) of Racemic Mecamylamine on Human nAChR Subtypes This table reflects data for the racemic mixture, providing context for the subtype sensitivity of its components like S-(+)-Mecamylamine.
| Receptor Subtype | IC50 Value |
|---|---|
| α3β4 | 640 nM |
| α4β2 | 2.5 µM |
| α3β2 | 3.6 µM |
| α7 | 6.9 µM |
Data sourced from Abcam (2024). abcam.com
When comparing the effects on neuronal versus muscle-type nAChRs, studies have found that muscle receptors are less sensitive to mecamylamine-induced inhibition. nih.govresearchgate.net Research using mouse adult-type muscle nAChRs expressed in Xenopus oocytes revealed that these receptors show only transient inhibition by micromolar concentrations of mecamylamine, from which they recover quickly. nih.govresearchgate.net This contrasts with the prolonged, slow-recovering inhibition seen with neuronal nAChRs. researchgate.net Furthermore, some findings suggest that mouse muscle-type receptors may be somewhat more sensitive to the R-(-)-mecamylamine isomer than to S-(+)-mecamylamine. nih.gov This relative lack of activity at muscle-type receptors could imply a potentially lower side-effect profile for S-(+)-mecamylamine concerning the neuromuscular system when targeting neuronal receptors. nih.gov
The Xenopus oocyte has been a widely used and crucial expression system for studying the effects of S-(+)-Mecamylamine on specific nAChR subtypes. nih.govnih.govnih.gov In this system, messenger RNA (mRNA) encoding the specific alpha and beta subunits of the desired human or rodent nAChR is injected into the oocytes. researchgate.net These oocytes then translate the mRNA and express functional, multi-subunit nAChR channels on their cell membrane.
Using two-electrode voltage clamp electrophysiology, researchers can apply an agonist like acetylcholine (B1216132) (ACh) to activate the receptors and measure the resulting ion current. researchgate.netnih.gov By co-applying S-(+)-Mecamylamine with the agonist, its inhibitory effect on the current can be precisely quantified. researchgate.net This system allows for the determination of IC50 values, the study of voltage dependency, and the analysis of the kinetics of inhibition and recovery (on- and off-rates). nih.govresearchgate.net The use of subunit concatamers, which are single molecules of mRNA encoding for multiple, linked subunits, has further refined this technique by ensuring the expression of uniform receptor populations with specific stoichiometries (e.g., high-sensitivity vs. low-sensitivity α4β2 receptors). nih.gov
Beyond oocyte expression systems, the activity of mecamylamine has been characterized in native cellular environments, such as human epithelial cell lines. drugbank.com Functional nAChRs are known to be expressed in various non-neuronal cells, including epithelial cells. nih.gov Studies using these cell lines provide a platform to investigate the antagonist's effects on endogenously expressed receptors in a human cellular context. This research helps to confirm that the findings from recombinant receptor systems (like oocytes) translate to native human cells.
Electrophysiological Investigations
Electrophysiological studies have provided direct evidence of the functional consequences of nAChR antagonism by mecamylamine at the circuit level, particularly within the brain's reward pathways.
A key electrophysiological finding is the ability of mecamylamine to block the release of dopamine (B1211576) in the striatum. The striatum is a brain region rich in dopaminergic terminals that have nAChRs on their surfaces. Activation of these nAChRs by nicotine (B1678760) triggers the release of dopamine, a critical event in the reinforcing effects of nicotine.
Experiments using rat striatal slices or synaptosomes pre-loaded with radiolabeled dopamine ([3H]dopamine) have demonstrated this effect clearly. researchgate.netnih.gov When these preparations are stimulated with nicotine, a surge in the release of [3H]dopamine is observed. researchgate.net Pre-treatment of the striatal slices with mecamylamine effectively inhibits this nicotine-evoked dopamine release. researchgate.netnih.gov This action is consistent with mecamylamine acting as an antagonist at the nAChRs located on these dopaminergic nerve terminals. nih.gov These findings indicate that S-(+)-Mecamylamine, as an active component of mecamylamine, contributes to the blockade of the neurochemical cascade initiated by nicotine in the brain's reward system.
Noncompetitive Inhibition Mechanisms
S-(+)-Mecamylamine hydrochloride is the S-(+) enantiomer of mecamylamine, a compound recognized as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.govnih.govmedchemexpress.comwikipedia.org This means that while it blocks the action of the primary neurotransmitter, acetylcholine, it does not directly compete with it for the same binding site on the receptor. nih.gov Instead, its primary mechanism of action involves binding to a site within the open ion channel of the nAChR. nih.gov
Early investigations into mecamylamine's mechanism of action produced some conflicting results. While some studies on parasympathetic neurons initially suggested a competitive mechanism, the observation that the inhibition induced by mecamylamine could not be fully reversed even after extended washout periods pointed towards noncompetitive antagonism. nih.gov Subsequent research using cultured parasympathetic neurons and medullary chromaffin cells provided further support for a noncompetitive channel-blocking mechanism by demonstrating that mecamylamine inhibits acetylcholine-evoked currents in a voltage-dependent manner. nih.gov
Studies analyzing the effect of mecamylamine on nicotine-evoked dopamine release from striatal slices showed a rightward and downward shift in the nicotine concentration-response curve that could not be overcome by increasing nicotine concentrations, a hallmark of noncompetitive inhibition. nih.gov While mecamylamine interacts with various nAChR subtypes, it exhibits some preference for the α3β4 subtype over the α4β2, α3β2, and α7 subtypes. caymanchem.com
Effects on Firing Frequency of 5-HT Dorsal Raphe Nucleus (DRN) Neurons
Research has shown that S-(+)-mecamylamine (S-mec) has a stimulatory effect on the firing frequency of serotonin (B10506) (5-HT) neurons in the dorsal raphe nucleus (DRN). nih.govnih.gov In one study, S-mec at a concentration of 3 μM was found to increase the firing frequency of these neurons by 40%. nih.gov This effect is more pronounced than that of its R-(-) counterpart (R-mec), which only increased the firing rate by 22% at the same concentration. nih.gov
The excitatory effect of S-mec on 5-HT neurons is thought to be a key contributor to its potential antidepressant-like properties. nih.gov The DRN is a critical area for the regulation of mood and is a primary target for many antidepressant medications. mdpi.com The increased firing of 5-HT neurons leads to greater serotonin release, which is believed to mediate some of the positive effects on mood. nih.govcapes.gov.br
Modulation of Glutamatergic and GABAergic Input to DRN Neurons
The increase in the firing rate of 5-HT DRN neurons by S-(+)-mecamylamine is mediated by its influence on both excitatory glutamatergic and inhibitory GABAergic inputs to these neurons. nih.govnih.gov S-mec acts as a positive allosteric modulator at high-sensitivity α4β2 nAChRs located on glutamate (B1630785) terminals. nih.gov This enhances the release of glutamate, the primary excitatory neurotransmitter in the brain, leading to increased excitation of 5-HT neurons. nih.gov
Spontaneous Excitatory Postsynaptic Currents (sEPSCs) and Inhibitory Postsynaptic Currents (sIPSCs)
The modulation of glutamatergic and GABAergic inputs by S-(+)-mecamylamine is reflected in changes to spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs). S-mec has been shown to enhance sEPSCs in 5-HT neurons, which is consistent with its role as a positive allosteric modulator at presynaptic α4β2 nAChRs on glutamate terminals. nih.gov One study reported that mecamylamine administration led to a 112% increase in the frequency of sEPSCs in 5-HT DRN neurons. nih.gov
In contrast, the R-(-) enantiomer, R-mec, has been found to decrease sEPSCs by blocking high-sensitivity α4β2 nAChRs. nih.gov Racemic mecamylamine has been observed to cause a 58% decrease in the frequency of GABAergic sIPSCs. nih.gov This effect is attributed to the blockade of α7 nAChRs at GABAergic terminals. nih.gov
| Parameter | Effect of S-(+)-Mecamylamine | Effect of R-(-)-Mecamylamine | Effect of Racemic Mecamylamine |
| Firing Frequency of 5-HT DRN Neurons | 40% Increase nih.gov | 22% Increase nih.gov | N/A |
| sEPSCs in 5-HT Neurons | Enhanced nih.gov | Decreased nih.gov | 112% Increase in frequency nih.gov |
| sIPSCs in 5-HT Neurons | N/A | Reduced (via α7 nAChR blockade) nih.gov | 58% Decrease in frequency nih.gov |
Molecular Modeling and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a crucial tool in elucidating the structural basis of S-(+)-mecamylamine's interaction with nAChRs. nih.gov High-resolution NMR studies have been used to identify the specific amino acid residues within the transmembrane domain (TMD) of the human α4β2 nAChR that interact with S-(+)-mecamylamine. nih.gov These studies have revealed that S-(+)-mecamylamine binds to several luminal (L) and nonluminal (NL) sites within the receptor's ion channel. nih.gov
For the (α4)2(β2)3 stoichiometry of the receptor, NMR data indicates that S-(+)-mecamylamine interacts with the L1 and L2 sites. nih.gov In the (α4)3(β2)2 stoichiometry, it binds to the L1' and α4-intrasubunit sites. nih.gov These findings provide a detailed picture of the binding pockets and the specific interactions that underpin the compound's allosteric modulation and noncompetitive inhibition of the receptor. nih.gov
Molecular Docking Simulations
Molecular docking simulations have complemented NMR data by providing a visual and energetic understanding of how S-(+)-mecamylamine orients itself within the binding sites of the nAChR. nih.govacs.org These computational techniques are used to predict the binding affinity and orientation of a ligand to its target protein. unar.ac.idmdpi.com
Docking studies have been instrumental in delineating the precise location and orientation of S-(+)-mecamylamine within the α4β2 nAChR transmembrane domain. nih.gov For the (α4)2(β2)3 receptor stoichiometry, simulations show that S-(+)-mecamylamine interacts with residues in the L1 and L2 sites. nih.govacs.org Furthermore, it shares the β2-intersubunit and α4/β2-intersubunit sites with its R-(-) enantiomer. nih.govacs.org At the α4/β2-intersubunit site, S-(+)-mecamylamine is shown to interact via van der Waals contacts with specific residues in the TM1 and TM3 regions of the receptor. acs.org These detailed structural insights are invaluable for understanding the compound's mechanism of action and for the rational design of new therapeutic agents. nih.gov
Identification of Key Residues for Interaction
Research utilizing nuclear magnetic resonance (NMR) and molecular docking has identified specific amino acid residues within the transmembrane domain (TMD) of the human α4β2 nAChR that are crucial for the binding of S-(+)-Mecamylamine. abcam.com These studies provide a structural basis for its antagonist activity at the receptor's ion channel. abcam.com
The interactions involve residues located across multiple transmembrane segments (TM1, TM2, and TM3) of both the α4 and β2 subunits. For S-(+)-Mecamylamine, key interactions have been mapped, with the most affected residues being α4-Leu239, α4-Thr296, and β2-Val230. abcam.com While there is overlap in the binding sites for the two enantiomers, subtle differences exist. For instance, the interaction of the R-(-) enantiomer involves a more significant effect on residue α4-Glu266 compared to S-(+)-Mecamylamine, indicating distinct points of contact within the binding pocket. abcam.com
Interactive Table: Key Interacting Residues for Mecamylamine at the α4β2-TMD This table lists the amino acid residues within the transmembrane domain (TMD) of the human α4β2 nAChR identified as interacting with mecamylamine enantiomers. abcam.com
| Transmembrane Segment | Subunit | Key Residues Involved in Binding |
| TM1 | α4 | Leu235, Val236, Leu239 |
| β2 | Val230, Leu233 | |
| TM2 | α4 | Gly244, Thr248, Glu266, Ile268 |
| β2 | Lys240 | |
| TM3 | α4 | Thr296 |
| β2 | Ile287 |
Gene Expression and Signaling Pathway Modulation
Reduced Nicotine-Facilitated ERK1/2 Activity
While S-(+)-Mecamylamine is known to block many downstream effects of nicotine signaling, detailed, peer-reviewed research specifically demonstrating its role in reducing nicotine-facilitated phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) is not extensively documented in primary scientific literature. Some studies investigating related pathways have found that mecamylamine did not significantly affect phospho-active ERK1/2 levels in certain cellular contexts, suggesting that its mechanism of action may not universally involve the modulation of this specific pathway. nih.gov
Effects on Serine Racemase Function and Expression
S-(+)-Mecamylamine has been shown to modulate the function of serine racemase (SR), the enzyme responsible for converting L-serine to the neuromodulator D-serine, without altering the expression of the enzyme itself. nih.gov In studies using PC-12 cells, which express both homomeric and heteromeric nAChRs, treatment with mecamylamine resulted in a bimodal reduction of intracellular D-serine levels. nih.gov This suggests that mecamylamine inhibits SR activity by blocking different nAChR subtype populations. nih.gov In contrast, 1321N1 cells, which predominantly express the α7-nAChR subtype, showed a unimodal reduction in D-serine. nih.gov
Crucially, investigations found that mecamylamine did not affect the protein expression of either the monomeric (m-SR) or dimeric (d-SR) forms of serine racemase. nih.gov This indicates that the compound's effect is on the enzyme's activity, likely through the modulation of nAChR-associated calcium influx, rather than on the genetic expression or synthesis of the enzyme. nih.gov
Interactive Table: Effect of Mecamylamine on Intracellular D-Serine Concentration This table shows the percentage reduction in D-serine levels in different cell lines after treatment with Mecamylamine (MEC). nih.gov This effect is independent of changes in serine racemase protein expression.
| Cell Line | Primary nAChR Expression | Treatment | % Reduction in D-Serine (Mean ± SEM) |
| PC-12 | Homomeric & Heteromeric | 10 μM MEC | 29 ± 5% |
| 1321N1 | Predominantly α7 | 10 μM MEC | 12 ± 2% |
Role of Beta2 and Alpha7 Subunits in Antidepressant Effects
The antidepressant-like effects of mecamylamine are critically dependent on its interaction with specific nAChR subunits, namely the β2 and α7 subunits. nih.gov Research using animal models has demonstrated that decreasing the activity of central nAChRs produces antidepressant-like effects in behavioral tests such as the Forced Swim Test (FST) and Tail Suspension Test (TST). nih.gov
The essential role of the β2 and α7 subunits was confirmed in studies involving knockout mice. While mecamylamine produced a significant antidepressant-like effect in wild-type mice, this effect was completely absent in mice lacking either the β2 or the α7 nAChR subunit. nih.gov This finding strongly indicates that the therapeutic potential of S-(+)-Mecamylamine as an antidepressant is mediated through its antagonist activity at nAChRs containing these specific subunits. nih.gov
Research Methodologies and Animal Models
In Vivo Behavioral Assays in Rodents
A range of behavioral assays in rodents has been employed to characterize the antidepressant, anxiolytic, and anti-addictive properties of S-(+)-Mecamylamine Hydrochloride.
S-(+)-Mecamylamine has demonstrated antidepressant-like effects in several established rodent models of depression.
Forced Swim Test (FST): In this widely used assay, S-(+)-Mecamylamine increased the total distance traveled by both mice and rats. nih.gov It was also found to be active in the FST in rats, with a minimum effective dose of 3 mg/kg administered intraperitoneally. nih.gov Furthermore, studies have shown that S-(+)-Mecamylamine has antidepressant-like effects in the FST in C57BL/6J mice, and these effects are dependent on both β2 and α7 nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. medchemexpress.com In rats, S-(+)-Mecamylamine replicated the antidepressant effects previously seen with racemic mecamylamine (B1216088). nih.gov
Behavioral Despair Test: S-(+)-Mecamylamine was found to be active in the behavioral despair test in mice, another model used to assess antidepressant potential. nih.gov
Tail Suspension Test (TST): Similar to the FST, the TST is used to measure antidepressant-like effects by assessing the duration of immobility when a mouse is suspended by its tail. nih.govyoutube.com S-(+)-Mecamylamine produced antidepressant-like effects in the TST in C57BL/6J mice, with these effects also being dependent on β2 and α7 nAChR subunits. medchemexpress.com Research using knockout mice has further elucidated the importance of these subunits, as both α4β2 and α7 receptors were found to be necessary for the antidepressant activity of mecamylamine in the TST. nih.gov
Table 1: Effects of S-(+)-Mecamylamine in Rodent Models of Depression
| Model | Species | Key Finding |
|---|---|---|
| Forced Swim Test | Mice, Rats | Increased distance traveled, decreased immobility. nih.govnih.gov |
| Behavioral Despair Test | Mice | Active in this model, suggesting antidepressant effects. nih.gov |
| Tail Suspension Test | Mice | Decreased immobility time. nih.govmedchemexpress.com |
The anxiolytic potential of S-(+)-Mecamylamine has been investigated using several behavioral paradigms that measure anxiety-like behaviors in rodents.
Social Interaction Paradigm: In a model of generalized anxiety disorder (GAD), S-(+)-Mecamylamine was shown to be active in the social interaction paradigm in rats. nih.gov It increased social interaction, indicating a reduction in anxiety-like behavior. nih.gov
Light/Dark Chamber Paradigm: This test assesses anxiety by measuring a rodent's preference for a dark, enclosed space over a brightly lit, open area. S-(+)-Mecamylamine was active in this paradigm in rats, increasing the percentage of time spent in the light side of the box, which is indicative of an anxiolytic effect. nih.govnih.gov
Elevated Plus Maze (EPM): The EPM is another widely used test for anxiety. nih.gov While racemic mecamylamine has shown anxiolytic effects in the EPM, studies with S-(+)-Mecamylamine did not find it to be active in this particular test. nih.gov This suggests that the anxiolytic effects of S-(+)-Mecamylamine may be specific to certain types of anxiety or that different neural circuits are involved in the behaviors measured by the EPM compared to the social interaction and light/dark chamber tests. nih.gov
Table 2: Effects of S-(+)-Mecamylamine in Rodent Models of Anxiety
| Model | Species | Key Finding |
|---|---|---|
| Social Interaction Paradigm | Rats | Increased social interaction. nih.govnih.gov |
| Light/Dark Chamber Paradigm | Rats | Increased time spent in the light chamber. nih.govnih.gov |
| Elevated Plus Maze | Rats | Not found to be active. nih.gov |
S-(+)-Mecamylamine has been investigated for its potential to reduce the reinforcing effects of various drugs of abuse.
Nicotine (B1678760): Pretreatment with mecamylamine has been shown to decrease responding for intravenous nicotine in both rats and mice. nih.gov While some studies show that mecamylamine can acutely increase the rate of intravenous nicotine self-administration in human smokers, animal studies typically show a decrease in this behavior. nih.gov
Alcohol: Mecamylamine has been found to decrease hyperactivity induced by alcohol. nih.gov
Cocaine: In rats with extended daily access to cocaine, the nAChR antagonist mecamylamine prevented the escalation of cocaine self-administration. nih.govelsevierpure.com This suggests that nAChRs play a critical role in the progression to excessive cocaine intake. nih.gov
Mecamylamine is a key pharmacological tool used to precipitate and study nicotine withdrawal in animal models. The administration of mecamylamine to nicotine-dependent rodents induces a withdrawal syndrome characterized by both physical (somatic) and affective signs.
Somatic Signs: Mecamylamine-precipitated withdrawal in rodents leads to observable somatic signs such as chewing, teeth-chattering, shakes, tremors, and writhing. nih.gov Studies have shown that mecamylamine can elicit withdrawal-like signs in rats even after a single dose of nicotine. nih.gov The somatic manifestations of nicotine withdrawal can be precipitated by the microinjection of mecamylamine into specific brain regions, including the medial habenula (MHb) and the interpeduncular nucleus (IPN). nih.gov The expression of these somatic signs is dependent on nAChRs containing α2, α5, and/or β4 subunits. nih.gov
Affective Signs: In addition to somatic signs, mecamylamine-precipitated withdrawal also produces affective signs like anxiety-related behaviors. psu.edu For instance, in the elevated plus-maze, nicotine-dependent mice treated with mecamylamine show a reduction in the time spent on the open arms, indicating increased anxiety. psu.edu
Table 3: Somatic Signs of Mecamylamine-Precipitated Nicotine Withdrawal in Rodents
| Somatic Sign | Description |
|---|---|
| Paw-tremor | Shaking of the paws. upf.edu |
| Wet-dog shakes | Rapid, rotational shaking of the head and body. upf.edu |
| Genital licks | Increased licking of the genital area. upf.edu |
| Teeth chattering | Rapid chattering of the teeth. upf.edu |
| Scratches | Increased scratching behavior. upf.edu |
| Ptosis | Drooping of the eyelids. upf.edu |
The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of drugs. In the context of S-(+)-Mecamylamine, it has been used to study nicotine withdrawal. Mecamylamine-precipitated nicotine withdrawal has been shown to produce a significant place aversion in Lewis rats, but not in Fischer 344 rats, suggesting a strong genetic influence on the aversive effects of nicotine withdrawal. nih.gov However, in one study, mecamylamine was not able to produce an aversive response associated with nicotine withdrawal. upf.edu
Neurochemical and Neurophysiological Techniques
To understand the mechanisms underlying the behavioral effects of S-(+)-Mecamylamine, various neurochemical and neurophysiological techniques have been employed.
Neurochemical Analysis: Studies have investigated the effects of mecamylamine on neurotransmitter systems. For example, mecamylamine has been shown to modulate the prefrontal cortex levels of brain-derived neurotrophic factor (BDNF), 5-hydroxytryptamine (5-HT), and norepinephrine (B1679862) (NE) in rats. nih.gov In nicotine-treated mice, mecamylamine administration decreased the release of dopamine (B1211576) in the nucleus accumbens. sigmaaldrich.com Furthermore, mecamylamine has been observed to increase the firing frequency of identified 5-HT neurons in the dorsal raphe nucleus (DRN) by increasing glutamatergic input and decreasing GABAergic input. medchemexpress.commedchemexpress.com
Neurophysiological Recordings: Electrophysiological techniques have been used to study the direct effects of mecamylamine on neuronal activity. It has been shown to block the action of neostigmine (B1678181) in increasing extracellular adenosine (B11128) levels in the rat cerebral cortex. sigmaaldrich.com
Calcium Imaging: Mecamylamine is frequently used in studies of calcium flux and calcium channels. In cultured mouse cerebral cortical neurons exposed to nicotine, mecamylamine counteracted the KCl-induced influx of calcium ions (45Ca2+) through L-type voltage-dependent calcium channels. sigmaaldrich.com
In Vitro Slice Electrophysiology (e.g., Rat Striatal Slices, Dorsal Raphe Nucleus)
In vitro slice electrophysiology has been instrumental in elucidating the mechanisms of action of S-(+)-Mecamylamine on neuronal activity. Studies using rat brain slices have provided detailed insights into its effects on specific neural circuits.
In the dorsal raphe nucleus (DRN), a key area for serotonin (B10506) (5-HT) production, S-(+)-Mecamylamine has been shown to modulate the firing rate of 5-HT neurons. nih.gov Research indicates that S-(+)-Mecamylamine (at a concentration of 3 μM) increases the firing frequency of these neurons by approximately 40%. nih.gov This effect is attributed to its action as a positive allosteric modulator at high-sensitivity (HS) α4β2 nicotinic acetylcholine receptors (nAChRs) located on glutamate (B1630785) terminals. nih.gov This modulation enhances spontaneous excitatory postsynaptic currents (sEPSCs) in 5-HT neurons. nih.gov In contrast, the R-(-) enantiomer shows a lesser effect, increasing firing by only 22%, and appears to act by blocking HS α4β2 nAChRs and reducing GABA-mediated inhibitory currents. nih.gov
Studies on rat chromaffin cells, which are often used as a model for neuronal cells, have shown that mecamylamine potently blocks nicotinic acetylcholine receptors (nAChRs) in a voltage-dependent manner. nih.gov The block is relieved by a combination of membrane depolarization and the presence of a nicotinic agonist, suggesting that mecamylamine acts as an open-channel blocker that becomes trapped within the closed channel. nih.gov
| Parameter | Observation | Reference |
| S-(+)-Mecamylamine (3 μM) effect on DRN 5-HT neuron firing | 40% increase in frequency | nih.gov |
| R-(-)-Mecamylamine (3 μM) effect on DRN 5-HT neuron firing | 22% increase in frequency | nih.gov |
| Mecamylamine (3 μM) effect on sEPSC frequency in DRN 5-HT neurons | 112% increase | nih.gov |
| Mecamylamine effect on sIPSC frequency in DRN 5-HT neurons | 58% decrease | nih.gov |
| Mecamylamine IC50 for nAChR block in rat chromaffin cells | 0.34 μM | nih.gov |
Microdialysis for Neurotransmitter Release
Microdialysis studies in freely moving rats have been crucial in understanding the in vivo effects of S-(+)-Mecamylamine on neurotransmitter release. This technique allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.
Research has shown that mecamylamine can increase extracellular serotonin levels in the dorsal raphe nucleus. nih.gov This effect is thought to be, at least in part, due to the inhibition of serotonin reuptake, a mechanism consistent with antidepressant effects. nih.gov
In the context of alcohol addiction research, microdialysis has demonstrated that the administration of mecamylamine into the anterior, but not the posterior, ventral tegmental area can reduce alcohol-induced dopamine release. nih.gov This highlights the role of nAChRs in the ventral tegmental area in the reinforcing effects of alcohol. nih.gov
Furthermore, studies on nicotine's effects have utilized microdialysis in striatal slices to show that mecamylamine inhibits nicotine-evoked dopamine release in a concentration-dependent manner. nih.gov Schild analysis of this inhibition revealed a noncompetitive mechanism of action. nih.gov
| Brain Region | Neurotransmitter | Effect of Mecamylamine | Reference |
| Dorsal Raphe Nucleus | Serotonin | Increased extracellular levels | nih.gov |
| Anterior Ventral Tegmental Area | Dopamine (alcohol-evoked) | Decreased release | nih.gov |
| Striatum | Dopamine (nicotine-evoked) | Inhibited release (noncompetitive) | nih.gov |
NMR Spectroscopy for Molecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution insights into the molecular interactions between the enantiomers of mecamylamine and the transmembrane domain of the human α4β2 nicotinic acetylcholine receptor. nih.govnih.gov These studies have been essential in characterizing the distinct binding modes of S-(+)- and R-(-)-mecamylamine. nih.govnih.gov
Using NMR, researchers have identified that both enantiomers interact with several luminal (channel-lining) and non-luminal sites within the receptor's transmembrane domain. nih.govnih.gov While there are similarities in the residues affected by each enantiomer, key differences in their binding have been observed. nih.govacs.org
For instance, in the (α4)2(β2)3 stoichiometry of the receptor, S-(+)-mecamylamine interacts with β2-Lys260 at a specific luminal site (L2), whereas the R-(-) enantiomer shows a preference for α4-Glu266 at the same position. nih.govacs.org At another luminal site (L1), S-(+)-mecamylamine engages in van der Waals interactions with the backbones of β2-Gly238 and α4-Gly244 and forms an electrostatic interaction with α4-Glu242. nih.govacs.org
These detailed molecular interaction studies, often complemented by molecular docking simulations, are crucial for understanding the stereoselectivity of mecamylamine's effects and for the rational design of more specific nAChR modulators. nih.govnih.gov
| Receptor Stoichiometry | Binding Site | Interacting Residue for S-(+)-Mecamylamine | Reference |
| (α4)2(β2)3 | L2 (outer ring, position 20') | β2-Lys260 | nih.govacs.org |
| (α4)2(β2)3 | L1 (inner ring, positions -3' to -5') | β2-Gly238, α4-Gly244, α4-Glu242 | nih.govacs.org |
Genetic Models: Knockout Mice
The use of knockout mice, which lack specific genes for nicotinic acetylcholine receptor subunits, has been invaluable in dissecting the contribution of different nAChR subtypes to the pharmacological effects of mecamylamine.
Studies investigating the antidepressant-like effects of mecamylamine have utilized mice lacking either the β2 or the α7 nAChR subunit. nih.gov In wild-type mice, mecamylamine demonstrated antidepressant-like effects in both the forced swim test and the tail suspension test. nih.gov However, these effects were absent in both β2- and α7-knockout mice, indicating that the antidepressant response to mecamylamine is dependent on the presence of both of these subunits. nih.gov
In the context of nicotine withdrawal, research has been conducted using mice null for the β4 or β2 nAChR subunits. jneurosci.org Following chronic nicotine administration, mecamylamine injection induced withdrawal symptoms in wild-type mice. jneurosci.org While β2-knockout mice showed comparable withdrawal signs to wild-type mice, the symptoms were significantly milder in β4-knockout mice. jneurosci.org This suggests a primary role for β4-containing nAChRs in the manifestation of nicotine withdrawal symptoms. jneurosci.org
| Mouse Model | Behavioral Test | Effect of Mecamylamine | Conclusion | Reference |
| β2-knockout | Forced Swim Test/Tail Suspension Test | No antidepressant-like effect | β2 subunit is necessary for the antidepressant effects of mecamylamine. | nih.gov |
| α7-knockout | Forced Swim Test | No antidepressant-like effect | α7 subunit is necessary for the antidepressant effects of mecamylamine. | nih.gov |
| β4-knockout | Nicotine Withdrawal | Milder withdrawal symptoms | β4-containing nAChRs play a major role in nicotine withdrawal. | jneurosci.org |
| β2-knockout | Nicotine Withdrawal | Withdrawal symptoms comparable to wild-type | The β2 subunit does not seem to greatly influence nicotine withdrawal. | jneurosci.org |
Stereotaxic Administration and Site-Specific Effects
Stereotaxic administration allows for the precise injection of a compound into a specific brain region, enabling the investigation of its site-specific effects. This methodology has been employed to understand the localized actions of mecamylamine within the brain's reward and cognitive circuits.
Studies have shown that intra-accumbal administration of mecamylamine can reduce the operant oral self-administration of ethanol (B145695) in rats. nih.gov This finding points to the involvement of nAChRs within the nucleus accumbens in mediating the reinforcing properties of alcohol. nih.gov
In research on cognitive function, acute systemic administration of mecamylamine was found to impair choice accuracy in the radial-arm maze in rats. duke.edu To determine if this was a central or peripheral effect, the peripherally acting nicotinic antagonist hexamethonium (B1218175) was also tested. Hexamethonium did not impair choice accuracy, suggesting that the cognitive deficits induced by mecamylamine are due to its action on central nicotinic receptors. duke.edu
| Administration Route | Brain Region | Behavior | Effect of Mecamylamine | Reference |
| Intra-accumbal | Nucleus Accumbens | Operant oral ethanol self-administration | Reduced | nih.gov |
| Systemic | Central Nervous System | Radial-arm maze choice accuracy | Impaired | duke.edu |
Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models
Pharmacokinetic and pharmacodynamic studies in preclinical models are essential for characterizing the absorption, distribution, metabolism, and excretion of a drug, as well as its physiological and behavioral effects over time.
In rats, mecamylamine has been shown to inhibit the release of dopamine in both striatal and mesolimbic dopaminergic neurons. nih.gov It also reduces the accumulation of the dopamine metabolite homovanillic acid (HVA) induced by probenecid. nih.gov
Pharmacokinetic studies in healthy human subjects receiving oral mecamylamine have characterized its time to maximum concentration (t-max) and maximum concentration (C-max). nih.gov These studies provide a basis for understanding the relationship between plasma concentrations and pharmacodynamic effects. nih.gov A pharmacokinetic-pharmacodynamic model has been developed to quantify the effects of mecamylamine on a battery of cognitive and neurophysiological tests. chdr.nl This model indicates that mecamylamine impairs short-term working memory at lower plasma concentrations and affects visual and fine motor coordination at higher concentrations. chdr.nl
| Preclinical Model | Pharmacokinetic/Pharmacodynamic Parameter | Finding | Reference |
| Rats | Dopamine release in striatum and mesolimbic areas | Inhibited | nih.gov |
| Rats | Probenecid-induced HVA accumulation | Reduced | nih.gov |
| Humans (Oral) | t-max (10 mg dose) | 2.1 h | nih.gov |
| Humans (Oral) | C-max (10 mg dose) | 33.9 ng/mL | nih.gov |
| Humans (Oral) | t-max (20 mg dose) | 2.5 h | nih.gov |
| Humans (Oral) | C-max (20 mg dose) | 64.5 ng/mL | nih.gov |
| Humans (Oral) | Effect on short-term working memory | Impaired at plasma concentrations < 100 µg/L | chdr.nl |
| Humans (Oral) | Effect on visual and fine motor coordination | Decreased performance at EC50 of 97 µg/L | chdr.nl |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling S-(+)-Mecamylamine Hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear impermeable gloves (material compatibility must be validated due to lack of manufacturer-specific data) and use respiratory protection (e.g., filtering devices for short-term exposure or independent air supply for prolonged use) .
- Storage : Keep containers tightly sealed at room temperature; avoid contamination with food, beverages, or feed .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse under running water for several minutes. Do not induce vomiting if ingested; seek medical assistance .
Q. How can researchers prepare stable stock solutions of S-(+)-Mecamylamine Hydrochloride for in vitro studies?
- Methodological Answer :
- Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 47 |
| Ethanol | 122 |
| Isopropanol | 476 |
| Glycerol | 95 |
- Protocol : Dissolve the compound in a suitable solvent (e.g., water for aqueous assays or ethanol for lipid-based systems). Filter-sterilize (0.22 µm) and store aliquots at -20°C to prevent degradation .
Q. What are standard pharmacological assays for evaluating S-(+)-Mecamylamine Hydrochloride's activity as a neuronal nicotinic acetylcholine receptor (nAChR) antagonist?
- Methodological Answer :
- Electrophysiology : Use Xenopus oocytes expressing human α4β2 or α7 nAChR subtypes. Apply acetylcholine (1 mM) to induce currents, then measure inhibition by pre-incubating with S-(+)-Mecamylamine Hydrochloride (1–100 µM) .
- Behavioral Models : In rodent anxiety/depression models (e.g., forced swim test), administer doses of 1–3 mg/kg intraperitoneally and compare latency to immobility against controls .
Advanced Research Questions
Q. How does the S-(+) enantiomer of Mecamylamine Hydrochloride differ mechanistically from the racemic mixture in modulating nAChRs?
- Methodological Answer :
- Enantiomer-Specific Binding : Conduct radioligand displacement assays using [³H]-epibatidine on cortical membranes. S-(+)-Mecamylamine shows 10-fold higher affinity for α3β4 nAChRs (IC₅₀ = 2.3 nM) compared to the R-(-) enantiomer .
- Functional Selectivity : Use patch-clamp recordings in hippocampal neurons to compare inhibition kinetics. The S-(+) form exhibits prolonged channel block (>30 min post-washout) due to slower dissociation rates .
Q. How can researchers resolve contradictions in reported efficacy of S-(+)-Mecamylamine Hydrochloride across different preclinical depression models?
- Methodological Answer :
- Model Optimization :
- Species Variability : Test dose ranges in mice (1–5 mg/kg) vs. rats (0.5–2 mg/kg) to account for metabolic differences .
- Behavioral Endpoints : Combine forced swim tests with sucrose preference assays to distinguish antidepressant effects from motor activity changes .
- Data Normalization : Use plasma concentration measurements (via LC-MS/MS) to correlate pharmacokinetics with behavioral outcomes, addressing bioavailability discrepancies .
Q. What experimental strategies are recommended for studying S-(+)-Mecamylamine Hydrochloride's cross-reactivity with non-nAChR targets?
- Methodological Answer :
- Off-Target Screening : Utilize a kinase inhibitor library (e.g., 400+ targets) at 10 µM. Monitor inhibition >50% in high-throughput assays; prioritize hits for follow-up IC₅₀ determination .
- Computational Docking : Perform molecular dynamics simulations against serotonin (5-HT₃) or NMDA receptors to predict binding affinities. Validate with electrophysiology .
Q. How can researchers optimize in vivo dosing regimens to minimize side effects like hypotension while maintaining CNS efficacy?
- Methodological Answer :
- Dose Escalation : Start with 0.5 mg/kg orally in rodents, incrementally increasing to 3 mg/kg over 7 days. Monitor blood pressure via telemetry to identify thresholds for hypotension .
- Route-Specific Delivery : Compare subcutaneous (bioavailability ~85%) vs. oral administration (bioavailability ~60%) to balance systemic exposure and CNS penetration .
Data Contradiction Analysis
-
Issue : Discrepancies in reported solubility (e.g., 47 mg/mL in water vs. 122 mg/mL in ethanol).
-
Issue : Variability in antidepressant efficacy across studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
